1-Ethylindoline-6-sulfonamide chemical structure
1-Ethylindoline-6-sulfonamide chemical structure
An In-Depth Technical Guide to 1-Ethylindoline-6-sulfonamide: Synthesis, Characterization, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Ethylindoline-6-sulfonamide, a heterocyclic compound of interest in contemporary drug discovery. We will delve into its chemical structure, a robust synthetic pathway, detailed analytical characterization, and explore its potential therapeutic applications, particularly as an antimicrobial agent. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable experimental protocols.
Chemical Structure and Physicochemical Properties
Caption: Retrosynthetic analysis of 1-Ethylindoline-6-sulfonamide.
Step-by-Step Synthesis Protocol
Step 1: N-Acetylation of Indoline
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To a solution of indoline (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.2 eq).
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Slowly add acetyl chloride (1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 2 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-acetylindoline.
Step 2: Chlorosulfonylation of N-Acetylindoline
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Add N-acetylindoline (1.0 eq) to an excess of chlorosulfonic acid (5.0 eq) at 0 °C in a dropwise manner.
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Stir the mixture at room temperature for 4 hours.
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Carefully pour the reaction mixture onto crushed ice.
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The resulting precipitate, N-acetyl-indoline-6-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.
Step 3: Amination of N-Acetyl-indoline-6-sulfonyl chloride
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Dissolve N-acetyl-indoline-6-sulfonyl chloride (1.0 eq) in tetrahydrofuran (THF, 10 mL/mmol).
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Bubble ammonia gas through the solution at 0 °C for 1 hour, or add a concentrated aqueous solution of ammonium hydroxide (5.0 eq).
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Stir the reaction at room temperature overnight.
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Remove the solvent under reduced pressure.
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Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give N-acetyl-indoline-6-sulfonamide.
Step 4: N-Ethylation of N-Acetyl-indoline-6-sulfonamide
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To a solution of N-acetyl-indoline-6-sulfonamide (1.0 eq) in dimethylformamide (DMF, 5 mL/mmol), add sodium hydride (1.2 eq) portion-wise at 0 °C.
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After 30 minutes, add ethyl iodide (1.2 eq) dropwise.
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Stir the reaction at room temperature for 6 hours.
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Quench the reaction with water and extract with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 5: Deprotection of the Acetyl Group
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Dissolve the product from Step 4 in a mixture of methanol and 2M hydrochloric acid (1:1).
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Reflux the mixture for 4 hours.
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Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography on silica gel to afford 1-Ethylindoline-6-sulfonamide.
Analytical Characterization
The structural confirmation of the synthesized 1-Ethylindoline-6-sulfonamide would be performed using a suite of spectroscopic techniques.
Table 2: Expected Spectroscopic Data for 1-Ethylindoline-6-sulfonamide
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.2-7.5 (m, 3H, Ar-H), 4.8 (s, 2H, -SO₂NH₂), 3.4 (t, 2H, N-CH₂-CH₂-Ar), 3.1 (q, 2H, -CH₂-CH₃), 2.9 (t, 2H, N-CH₂-CH₂-Ar), 1.2 (t, 3H, -CH₂-CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 150.1, 135.2, 128.5, 125.0, 118.9, 110.2 (Ar-C), 52.8 (N-CH₂-CH₂-Ar), 45.1 (-CH₂-CH₃), 28.7 (N-CH₂-CH₂-Ar), 12.5 (-CH₂-CH₃). |
| FT-IR (KBr, cm⁻¹) | ν: 3350-3250 (N-H stretch, sulfonamide), 2970-2850 (C-H stretch, alkyl), 1600 (C=C stretch, aromatic), 1340 (S=O asymmetric stretch), 1160 (S=O symmetric stretch). [3][4] |
| Mass Spec. (ESI-MS) | m/z: Calculated for C₁₀H₁₄N₂O₂S [M+H]⁺: 227.08. |
Potential Therapeutic Applications and Mechanism of Action
The sulfonamide functional group is a cornerstone of various antimicrobial drugs. [2][5]Indoline-based sulfonamides, in particular, have been identified as promising inhibitors of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE). [6]DapE is a crucial enzyme in the lysine biosynthetic pathway of many bacteria, a pathway absent in humans, making it an attractive target for novel antibiotics.
The proposed mechanism of action involves the sulfonamide moiety of 1-Ethylindoline-6-sulfonamide acting as a zinc-binding group within the active site of the DapE enzyme, thereby inhibiting its catalytic activity and disrupting bacterial cell wall synthesis. [6]
Caption: Proposed mechanism of action for 1-Ethylindoline-6-sulfonamide as a DapE inhibitor.
Experimental Protocol for Biological Evaluation: DapE Inhibition Assay
To assess the inhibitory potential of 1-Ethylindoline-6-sulfonamide against DapE, a ninhydrin-based colorimetric assay can be employed. [6] Materials:
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Recombinant DapE enzyme
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N-succinyl-L,L-diaminopimelic acid (substrate)
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1-Ethylindoline-6-sulfonamide (test compound)
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Ninhydrin reagent
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HEPES buffer (pH 7.5)
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96-well microplate
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Plate reader
Procedure:
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Prepare a stock solution of 1-Ethylindoline-6-sulfonamide in dimethyl sulfoxide (DMSO).
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In a 96-well plate, add 50 µL of HEPES buffer to each well.
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Add 10 µL of the test compound at various concentrations (serial dilutions). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add 20 µL of the DapE enzyme solution and incubate for 15 minutes at room temperature.
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Initiate the reaction by adding 20 µL of the substrate solution.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction by adding 100 µL of the ninhydrin reagent.
-
Heat the plate at 100 °C for 5 minutes to allow for color development.
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Cool the plate to room temperature and measure the absorbance at 570 nm using a plate reader.
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Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
1-Ethylindoline-6-sulfonamide represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of antimicrobials. This guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation. The detailed protocols and theoretical insights presented herein are intended to empower researchers to further explore the potential of this and related compounds in addressing the pressing challenges of drug discovery.
References
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PubChem. (n.d.). 1h-Indole-5-sulfonamide,n-ethyl-2,3-dihydro-. Retrieved from [Link]
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